

Spectroscopic Analysis of Rauvotetraphylline B: An Application Note and Protocol

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Compound of Interest

Compound Name: Rauvotetraphylline B

Cat. No.: B15589197

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Abstract

Rauvotetraphylline B is a sarpagine-type monoterpenoid indole alkaloid isolated from the medicinal plant *Rauvolfia tetraphylla*. As a member of a class of compounds with diverse and potent biological activities, detailed structural elucidation is critical for further research and development. This document provides a comprehensive guide to the spectroscopic analysis of **Rauvotetraphylline B**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed protocols for sample preparation and data acquisition are presented, along with tabulated NMR data and a guide to spectral interpretation. This information is intended to serve as a practical resource for researchers engaged in the isolation, identification, and characterization of **Rauvotetraphylline B** and related natural products.

Introduction

The genus *Rauvolfia* is a rich source of bioactive indole alkaloids, which have been historically significant in the development of pharmaceuticals, particularly for the treatment of hypertension and mental disorders. **Rauvotetraphylline B**, isolated from *Rauvolfia tetraphylla*, belongs to the sarpagine class of these alkaloids. Its complex polycyclic structure necessitates a thorough spectroscopic analysis for unambiguous identification and characterization. This application note details the key spectroscopic features of **Rauvotetraphylline B** obtained through ^1H NMR, ^{13}C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Spectroscopic Data

The structural elucidation of **Rauvotetraphylline B** is achieved through the combined interpretation of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data.

NMR Spectroscopic Data

The ^1H and ^{13}C NMR data for **Rauvotetraphylline B** were recorded in CDCl_3 . The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Data of **Rauvotetraphylline B** (500 MHz, CDCl_3)

Position	δH (ppm)	Multiplicity	J (Hz)
3	4.05	m	
5	3.25	m	
6 α	2.10	m	
6 β	2.45	m	
9	7.48	d	7.5
10	7.08	t	7.5
11	7.15	t	7.5
12	7.30	d	7.5
14 α	1.85	m	
14 β	2.25	m	
15	2.65	m	
16	3.95	s	
17	5.35	s	
18	1.70	s	
19	5.40	q	
20	1.65	d	
21	3.80	m	
1'-H	6.85	d	
3'-H	7.20	d	
5'-H	7.50	s	
2'-CH ₃	2.55	s	
4'-CH ₃	2.35	s	
OCH ₃	3.75	s	

NH

8.10

s

Table 2: ^{13}C NMR Data of **Rauvotetraphylline B** (125 MHz, CDCl_3)

Position	δC (ppm)
2	134.5
3	54.2
5	52.8
6	21.5
7	108.2
8	127.8
9	118.0
10	119.5
11	121.5
12	111.0
13	136.2
14	30.5
15	35.8
16	50.1
17	95.3
18	12.5
19	125.0
20	13.0
21	60.5
C=O	170.8
1'	158.5
2'	120.5
3'	138.0

4'	148.0
5'	115.0
6'	155.0
2'-CH ₃	24.0
4'-CH ₃	20.5
OCH ₃	51.5

Mass Spectrometry Data

High-resolution mass spectrometry is crucial for determining the elemental composition and confirming the molecular weight of **Rauvotetraphylline B**.

Table 3: HRESIMS Data for **Rauvotetraphylline B**

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	548.2755	548.2759	C ₃₁ H ₃₈ N ₃ O ₆

Experimental Protocols

The following protocols provide a general framework for the isolation and spectroscopic analysis of **Rauvotetraphylline B**.

Isolation of Rauvotetraphylline B

- **Extraction:** The air-dried and powdered aerial parts of *Rauvolfia tetraphylla* are extracted exhaustively with 95% ethanol at room temperature.
- **Solvent Partitioning:** The resulting ethanol extract is concentrated under reduced pressure and then suspended in water. The aqueous suspension is partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- **Chromatographic Separation:** The ethyl acetate fraction, typically rich in indole alkaloids, is subjected to column chromatography over silica gel. A gradient elution system of chloroform-

methanol is used to separate the components.

- Purification: Fractions containing **Rauvotetraphylline B** are further purified by repeated column chromatography and preparative thin-layer chromatography (pTLC) to yield the pure compound.

NMR Spectroscopy

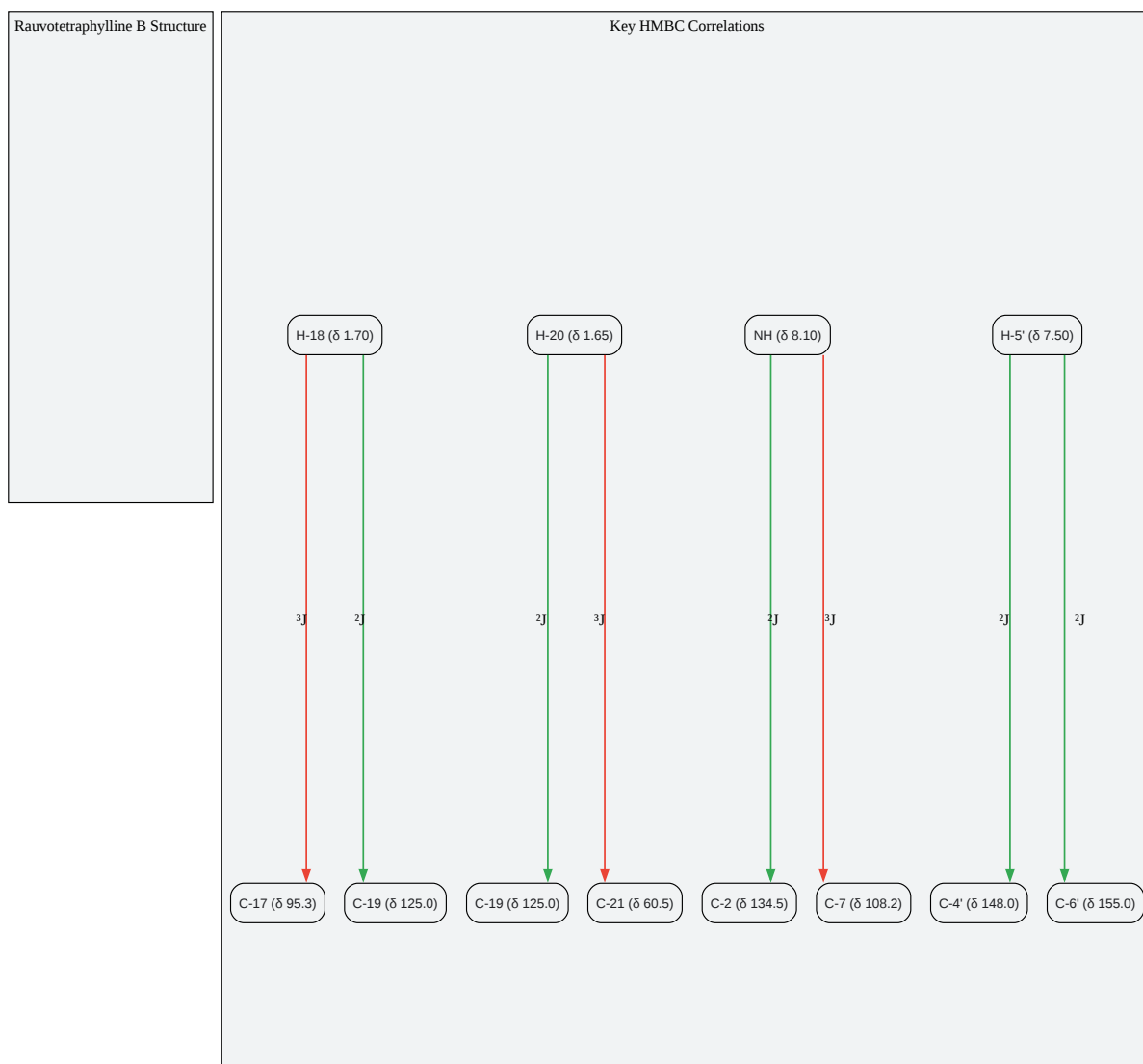
- Sample Preparation: Approximately 5-10 mg of purified **Rauvotetraphylline B** is dissolved in 0.5 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition: The ^1H NMR spectrum is acquired on a 500 MHz spectrometer. Standard parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired on the same instrument at 125 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and over 1024 scans are typically required to achieve a good signal-to-noise ratio.
- 2D NMR Experiments: To aid in structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed using standard pulse programs provided by the spectrometer manufacturer.

Mass Spectrometry

- Sample Preparation: A dilute solution of **Rauvotetraphylline B** (approximately 0.1 mg/mL) is prepared in methanol.
- HRESIMS Acquisition: The sample solution is infused into an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer. The analysis is performed in positive ion mode.
- Data Analysis: The accurate mass of the protonated molecule $[\text{M}+\text{H}]^+$ is determined. The elemental composition is calculated using the instrument's software, which should match the theoretical composition of **Rauvotetraphylline B** ($\text{C}_{31}\text{H}_{37}\text{N}_3\text{O}_6$).

Structural Elucidation and Key Correlations

The structure of **Rauvotetraphylline B** is confirmed by a detailed analysis of its 2D NMR spectra. Key HMBC correlations are instrumental in connecting the different spin systems within the molecule.

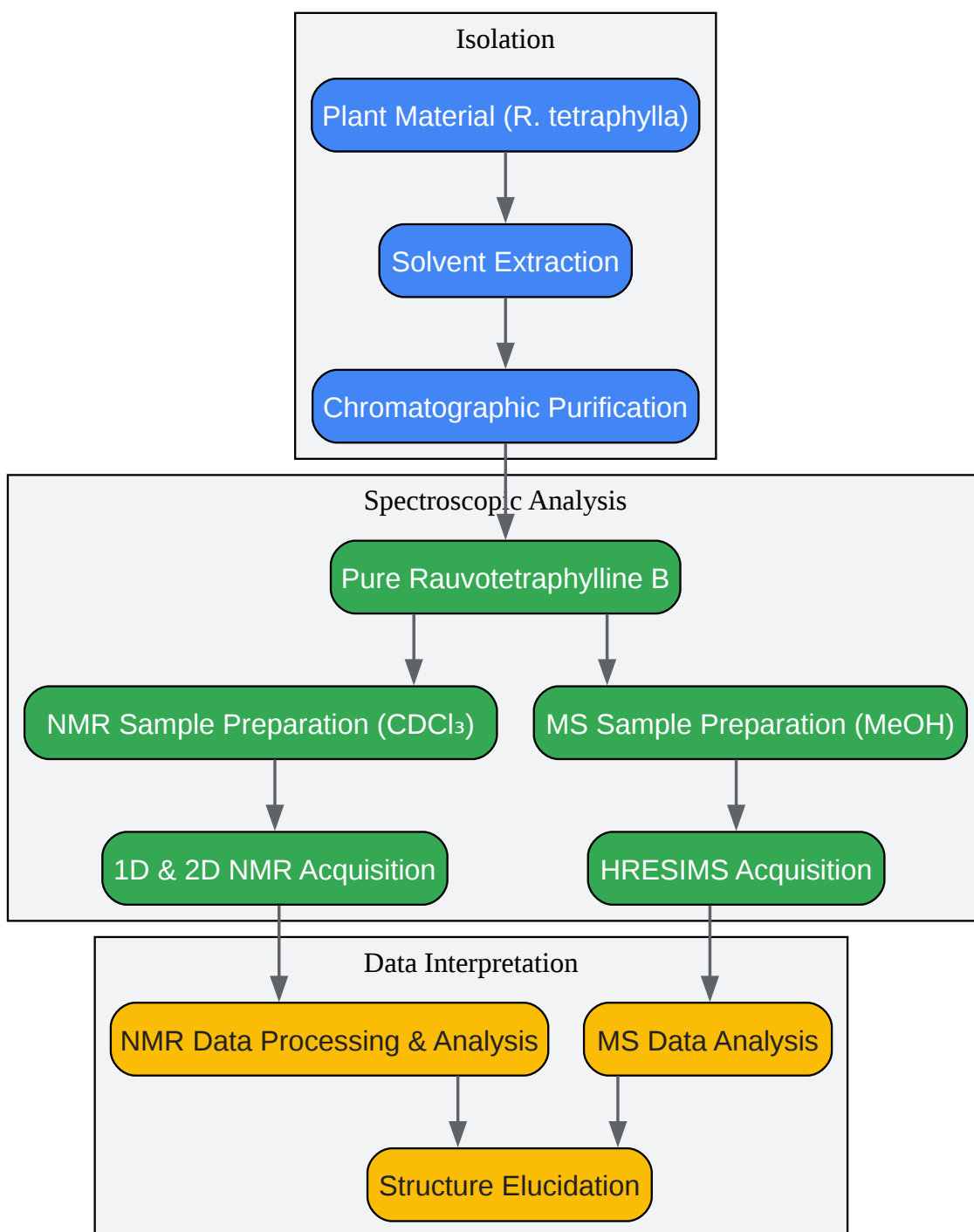


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Caption: Key HMBC correlations for **Rauvotetraphylline B**.

Experimental Workflow

The overall process for the spectroscopic analysis of **Rauvotetraphylline B** can be visualized as a streamlined workflow, from sample acquisition to final data interpretation.



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Caption: Workflow for the analysis of **Rauvotetraphylline B**.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful toolkit for the unambiguous structural elucidation of complex natural products like **Rauvotetraphylline B**. The data and protocols presented in this application note serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, facilitating the identification and further investigation of this and related indole alkaloids.

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